2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
Overview
Description
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a pyridin-3-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-chloropyrimidine with 3-pyridylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in materials science, particularly in the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-4-(pyridin-2-yl)pyrimidine
- 2-(Methylthio)-4-(pyridin-4-yl)pyrimidine
- 2-(Ethylthio)-4-(pyridin-3-yl)pyrimidine
Uniqueness
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the methylthio and pyridin-3-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methylthio group at the 2-position and the pyridin-3-yl group at the 4-position provides a distinct electronic environment and steric profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPKFOQRCFEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384979 | |
Record name | 2-(methylthio)-4-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637354-24-6 | |
Record name | 2-(methylthio)-4-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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